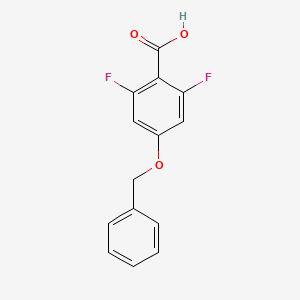4-Benzyloxy-2,6-difluorobenzoic acid
CAS No.: 335140-79-9
Cat. No.: VC4153493
Molecular Formula: C14H10F2O3
Molecular Weight: 264.228
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 335140-79-9 |
|---|---|
| Molecular Formula | C14H10F2O3 |
| Molecular Weight | 264.228 |
| IUPAC Name | 2,6-difluoro-4-phenylmethoxybenzoic acid |
| Standard InChI | InChI=1S/C14H10F2O3/c15-11-6-10(7-12(16)13(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |
| Standard InChI Key | DLMDJHHWRKCELX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C(=O)O)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The structural framework of 4-benzyloxy-2,6-difluorobenzoic acid consists of a benzoic acid core substituted with fluorine atoms at the 2- and 6-positions and a benzyloxy group (-OCHCH) at the 4-position. The IUPAC name, 4-(benzyloxy)-2,6-difluorobenzoic acid, reflects this substitution pattern . The presence of fluorine atoms introduces electronegativity, while the benzyloxy group contributes steric bulk and potential for π-π interactions.
The compound’s canonical SMILES representation, \text{O=C(O)C1=C(F)C=C(OCC2=CC=CC=C2)C=C1F, encodes its connectivity . Its InChIKey, DLMDJHHWRKCELX-UHFFFAOYSA-N, provides a unique identifier for computational and database applications .
Physical and Spectral Properties
4-Benzyloxy-2,6-difluorobenzoic acid is typically isolated as a white crystalline solid with a purity of 95% in commercial samples . Key physicochemical properties include:
The compound’s solubility is influenced by its polar carboxylic acid group and hydrophobic benzyloxy moiety, rendering it soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and moderately soluble in ethanol.
Synthesis and Production
Industrial Manufacturing
Industrial production scales the above methods, optimizing for yield and cost-efficiency. Continuous-flow reactors and catalytic systems may enhance the substitution kinetics of the fluorine atoms .
Chemical Reactivity and Functionalization
Substitution Reactions
The fluorine atoms at the 2- and 6-positions are susceptible to nucleophilic substitution. For example, reaction with methoxide ions () in DMSO replaces fluorine with methoxy groups, yielding 4-benzyloxy-2,6-dimethoxybenzoic acid .
Carboxylic Acid Derivatives
The carboxylic acid group undergoes typical reactions:
-
Esterification: Treatment with methanol and sulfuric acid produces the methyl ester (CAS 1993479-31-4) .
-
Amide Formation: Coupling with amines via carbodiimide-mediated reactions generates amides for pharmaceutical applications.
Stability and Degradation
The benzyloxy group is stable under acidic conditions but cleaved by hydrogenolysis (H, Pd/C) to yield 4-hydroxy-2,6-difluorobenzoic acid.
Applications in Organic Synthesis
Building Block for Complex Molecules
The compound’s dual functionality (acid and ether) makes it valuable in synthesizing:
-
Ligands for Catalysis: Chelating agents for transition metals in asymmetric synthesis.
-
Polymer Precursors: Monomers for fluorinated polyesters with enhanced thermal stability .
Pharmaceutical Intermediates
While direct biological data are scarce, structural analogs like 2,6-difluoro-4-methoxybenzoic acid (CAS 123843-65-2) exhibit anti-inflammatory and kinase-inhibitory properties , suggesting potential for derivative development.
Comparative Analysis with Analogous Compounds
Substituent Effects on Reactivity
The benzyloxy group in 4-benzyloxy-2,6-difluorobenzoic acid confers greater steric hindrance compared to smaller alkoxy substituents, influencing reaction kinetics and regioselectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume